molecular formula C24H24N2O3S2 B12467700 {4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone

{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B12467700
M. Wt: 452.6 g/mol
InChI Key: SLMPZDAVZOXYHN-UHFFFAOYSA-N
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Description

{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone is a complex organic compound with the empirical formula C17H18N2O3S It is known for its unique structure, which includes both phenylsulfanyl and phenylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-(phenylsulfonyl)piperazine with 4-[(phenylsulfanyl)methyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
  • Phenyl (4-(quinazolin-4-yl)piperazin-1-yl)methanone
  • Phenyl (piperidin-3-yl)methanone

Uniqueness

{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which provide distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C24H24N2O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone

InChI

InChI=1S/C24H24N2O3S2/c27-24(21-13-11-20(12-14-21)19-30-22-7-3-1-4-8-22)25-15-17-26(18-16-25)31(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2

InChI Key

SLMPZDAVZOXYHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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